Doxepin Hydrochloride: A Comprehensive Technical Profile of Receptor Binding Affinity and Selectivity
Doxepin Hydrochloride: A Comprehensive Technical Profile of Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the receptor binding affinity and selectivity profile of Doxepin Hydrochloride. The information is curated for professionals in the fields of pharmacology, neuroscience, and drug development to support research and development initiatives.
Introduction to Doxepin Hydrochloride
Doxepin is a tricyclic antidepressant (TCA) that has been in clinical use for decades.[1][2] Its therapeutic applications have expanded over time from treating major depressive disorder and anxiety to managing insomnia and pruritus, owing to its complex and dose-dependent pharmacodynamic profile.[3][4] Doxepin's diverse clinical utility is a direct consequence of its interaction with a wide array of neurotransmitter receptors and transporters. Understanding its binding affinity and selectivity is crucial for elucidating its mechanisms of action and for the development of novel therapeutics with improved target specificity.
Receptor Binding Affinity Profile of Doxepin
The affinity of a ligand for a receptor is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The data presented below, summarized from various in vitro studies, illustrates Doxepin's broad pharmacological footprint.
Data Presentation: Quantitative Binding Data
The following tables summarize the Ki values of Doxepin for various receptors, providing a clear comparison of its binding affinity across different receptor families.
Table 1: Doxepin Binding Affinity for Histamine Receptors
| Receptor | Ki (nM) | Notes |
|---|---|---|
| Histamine H1 | 0.17 - 0.26 | Extremely high affinity. Doxepin is one of the most potent H1 receptor antagonists known.[5][6][7] |
| Histamine H2 | Potent Antagonist | Specific Ki values are less consistently reported, but potent antagonism is noted.[8] |
Table 2: Doxepin Binding Affinity for Adrenergic Receptors
| Receptor | Ki (nM) |
|---|---|
| α1-Adrenergic | 24 |
| α2-Adrenergic | Weak Affinity |
Table 3: Doxepin Binding Affinity for Serotonin (5-HT) Receptors and Transporter
| Receptor/Transporter | Ki (nM) |
|---|---|
| Serotonin Transporter (SERT) | 68 |
| 5-HT1A | Moderate Affinity |
| 5-HT2A | Strong Affinity |
| 5-HT2C | Moderate Affinity |
Table 4: Doxepin Binding Affinity for Muscarinic Acetylcholine Receptors
| Receptor Subtype | Ki (nM) |
|---|---|
| M1 | 18 - 38 |
| M2 | 160 - 230 |
| M3 | 25 - 52 |
| M4 | 20 - 82 |
| M5 | 5.6 - 75 |
Table 5: Doxepin Binding Affinity for Dopamine Receptors
| Receptor | Ki (nM) |
|---|
| D2 | Weak Affinity |
Table 6: Doxepin Binding Affinity for Norepinephrine Transporter
| Transporter | Ki (nM) |
|---|
| Norepinephrine Transporter (NET) | 29.5 |
Note: Ki values can vary between studies due to different experimental conditions, tissues, and radioligands used.
Selectivity Profile
Doxepin's selectivity is highly dose-dependent.[3][4]
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At low doses (e.g., 3-6 mg) , it acts as a highly selective H1 receptor antagonist.[9] Its affinity for the H1 receptor is significantly greater than for any other receptor, which is the basis for its use as a hypnotic for the treatment of insomnia.[5][10]
-
At higher, antidepressant doses (typically above 75 mg/day) , Doxepin's activity at other receptors becomes clinically relevant.[5] It acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) by blocking SERT and NET.[1][2][11] Concurrently, its antagonism of α1-adrenergic, muscarinic, and other serotonin receptors contributes to both its therapeutic effects and its side-effect profile, which can include sedation, dry mouth, and dizziness.[5][12][13]
Doxepin is a mixture of (E) and (Z) stereoisomers, with the Z-isomer having a more than five-fold higher affinity for the H1 receptor.[3]
Experimental Protocols: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a drug for a receptor.[14][15] These assays measure the direct interaction of a radiolabeled ligand with a receptor preparation.
Objective: To determine the inhibition constant (Ki) of Doxepin for a specific receptor using a competitive binding assay.
Materials:
-
Receptor Source: Homogenates of tissues or membranes from cell lines expressing the target receptor.
-
Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [3H]pyrilamine for the H1 receptor).
-
Test Compound: Unlabeled Doxepin Hydrochloride at a range of concentrations.
-
Assay Buffer: A buffer solution to maintain pH and ionic strength.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To quantify the radioactivity on the filters.
Methodology:
-
Preparation:
-
Prepare a series of dilutions of unlabeled Doxepin.
-
Prepare the receptor membrane homogenate from the appropriate tissue or cell source.
-
-
Incubation:
-
In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled Doxepin.
-
For determining total binding, omit the unlabeled Doxepin.
-
For determining non-specific binding, add a high concentration of a known, unlabeled ligand for the target receptor to saturate the specific binding sites.
-
Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.[14][15]
-
-
Separation:
-
Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester.[16] This step separates the receptor-bound radioligand (which is trapped on the filter) from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the Doxepin concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of Doxepin that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.[17]
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[17]
-
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
References
- 1. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Doxepin hydrochloride? [synapse.patsnap.com]
- 3. preprints.org [preprints.org]
- 4. preprints.org [preprints.org]
- 5. Doxepin - Wikipedia [en.wikipedia.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. [3H]doxepin interactions with histamine H1-receptors and other sites in guinea pig and rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. psychdb.com [psychdb.com]
- 10. droracle.ai [droracle.ai]
- 11. selleckchem.com [selleckchem.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
